1-Oleoyl-lysopc

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1-Oleoyl-lysopc can be synthesized through enzymatic reactions involving phospholipases. For example, phospholipase A2 can hydrolyze phosphatidylcholine to produce lysophosphatidylcholine . Another method involves the use of immobilized lipase-catalyzed synthesis and purification .

Industrial Production Methods

Industrial production of this compound typically involves large-scale enzymatic processes. These processes are optimized for high yield and purity, often using bioreactors and continuous flow systems to maintain consistent reaction conditions .

Analyse Des Réactions Chimiques

Types of Reactions

1-Oleoyl-lysopc undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different oxidized phospholipids.

Hydrolysis: Enzymatic hydrolysis by phospholipases can produce glycerophosphocholine and free fatty acids.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.

Hydrolysis: Phospholipase A2 is commonly used for hydrolysis reactions.

Major Products

Oxidation: Produces oxidized phospholipids.

Hydrolysis: Produces glycerophosphocholine and free fatty acids.

Applications De Recherche Scientifique

1-Oleoyl-lysopc has a wide range of applications in scientific research:

Mécanisme D'action

1-Oleoyl-lysopc exerts its effects by interacting with cell membranes and influencing membrane fluidity and signaling pathways. It acts on lysophospholipid receptors, which are members of the G protein-coupled receptor family . These interactions can modulate various cellular processes, including inflammation and cell proliferation .

Comparaison Avec Des Composés Similaires

Similar Compounds

1-Palmitoyl-3-Oleoyl-rac-glycerol: A diacylglycerol featuring palmitic acid at the sn-1 position and oleic acid at the sn-3 position.

1,2-Dipalmitoyl-sn-glycero-3-phosphocholine: A glycerophosphocholine with palmitic acid at both the sn-1 and sn-2 positions.

Uniqueness

1-Oleoyl-lysopc is unique due to its specific acyl group composition and its role in cell signaling and membrane dynamics. Unlike other lysophosphatidylcholines, it has a distinct impact on membrane fluidity and cellular signaling pathways .

Propriétés

IUPAC Name |

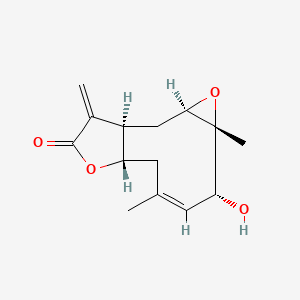

[2-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H52NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-26(29)32-23-25(28)24-34-35(30,31)33-22-21-27(2,3)4/h12-13,25,28H,5-11,14-24H2,1-4H3/b13-12- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAMUFBLWGFFICM-SEYXRHQNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H52NO7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201305217 | |

| Record name | Oleoyl lysophosphatidylcholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201305217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

521.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3542-29-8 | |

| Record name | Oleoyl lysophosphatidylcholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3542-29-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Oleoyl lysophosphatidylcholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003542298 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oleoyl lysophosphatidylcholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201305217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: The research mentions that diphosphatidylglycerol is essential for optimal activity of cytochrome c oxidase. What role does 1-oleoyl lysophosphatidylcholine play in this context?

A1: The research primarily focuses on the essential role of diphosphatidylglycerol for cytochrome c oxidase activity [, ]. While 1-oleoyl lysophosphatidylcholine is mentioned as a component of the assay mixture, the studies do not directly investigate its specific interaction with the enzyme. The research highlights that 1-oleoyl lysophosphatidylcholine alone cannot substitute for diphosphatidylglycerol in activating cytochrome c oxidase []. This suggests that the specific structure and properties of diphosphatidylglycerol are crucial for its interaction with the enzyme and subsequent activity.

Q2: The research paper discusses lysophospholipids in the context of human brain enzymes. Does this research shed any light on potential roles of 1-oleoyl lysophosphatidylcholine in the brain?

A2: While the research on lysophospholipid metabolizing enzymes in the human brain [] provides valuable insights into the general importance of lysophospholipids in brain function, it does not specifically investigate 1-oleoyl lysophosphatidylcholine. Further research would be needed to determine if the enzymatic pathways and functions described for other lysophospholipids in the brain are also relevant to 1-oleoyl lysophosphatidylcholine.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-cyano-2-methyl-3-[2-[(5-methyl-4H-imidazol-4-yl)methylthio]ethyl]guanidine](/img/structure/B1234942.png)

![(2R,6S,7R,10S)-10-hydroxy-6-(hydroxymethyl)-6-methyltricyclo[5.3.1.01,5]undec-8-ene-2,8-dicarboxylic acid;9,10,15-trihydroxypentadecanoic acid](/img/structure/B1234943.png)